N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide
説明
The compound N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2,4-dimethylphenyl substituent at position 1 of the pyrimidine ring and a 3-methylbenzohydrazide group at position 3. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .
特性
分子式 |
C21H20N6O |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide |
InChI |
InChI=1S/C21H20N6O/c1-13-5-4-6-16(10-13)21(28)26-25-19-17-11-24-27(20(17)23-12-22-19)18-8-7-14(2)9-15(18)3/h4-12H,1-3H3,(H,26,28)(H,22,23,25) |
InChIキー |
BZSUGAOGQIMKRC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=C(C=C(C=C4)C)C |
製品の起源 |
United States |
準備方法
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Traditional Coupling | High reproducibility | Long reaction time (12–24h) | 68–72% |
| Microwave-Assisted | Rapid (15–30 min), energy-efficient | Specialized equipment needed | 82% |
| One-Pot Synthesis | Reduced intermediate isolation | Lower purity | 65% |
Industrial-Scale Production Insights
Patent WO2021083345A1 outlines a scalable process:
-
Cyclization : 1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is prepared via Pd-catalyzed coupling.
-
Hydrazide Installation :
-
Cost Efficiency : Raw material costs are reduced by 40% compared to earlier routes .
Challenges and Solutions
-
Byproduct Formation :
-
Low Coupling Efficiency :
Recent Advances (2023–2025)
化学反応の分析
科学研究への応用
化学: より複雑な分子の合成のための構成要素として役立ちます。
生物学: この化合物は、MCF-7、HCT-116、HepG-2など、さまざまながん細胞株に対して有意な細胞毒性を示しています.
科学的研究の応用
Molecular Formula and Weight
- Molecular Formula: C25H23N7O
- Molecular Weight: 437.5 g/mol
IUPAC Name
- IUPAC Name: N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide
Structural Features
The compound features a multi-ring structure that includes pyrazole and pyrimidine moieties, which contribute to its diverse chemical reactivity and potential biological activities.
Enzyme Inhibition
The compound has shown potential in inhibiting various kinases and enzymes involved in cancer cell proliferation. For instance, it has been reported to inhibit Aurora A kinase with an IC50 value of 0.15 µM, indicating potent activity against this critical regulator of cell division.
Induction of Apoptosis
Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and modulating apoptotic pathways. In studies involving MV4-11 leukemia cells, it demonstrated significant apoptosis induction with an IC50 value of 3.5 µM.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, with studies showing activity against RAW 264.7 macrophages at an IC50 value of 12.0 µM.
The following table summarizes the biological activities reported for N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide:
| Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 (breast cancer) | 5.0 | |
| Apoptosis Induction | MV4-11 (leukemia) | 3.5 | |
| Kinase Inhibition | Aurora A Kinase | 0.15 | |
| Anti-inflammatory | RAW 264.7 macrophages | 12.0 |
Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of various pyrazole derivatives, N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide was found to significantly reduce cell viability in MCF-7 cells. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of cell cycle regulators.
Study 2: Enzyme Inhibition
Another research focused on the compound's inhibitory effects on Aurora A kinase. The study reported an IC50 value of 0.15 µM for this target, suggesting its potential as a therapeutic agent in oncology.
作用機序
N'-[1-(2,4-ジメチルフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-4-イル]-3-メチルベンゾヒドラジドの作用機序には、細胞周期の主要な調節因子であるCDK2/サイクリンA2の阻害が含まれます。 この酵素を阻害することで、この化合物は細胞周期停止を誘導し、がん細胞のアポトーシスを促進します . このため、標的がん治療のための有望な候補となります。
類似化合物との比較
Structural Analogues of the Pyrazolo[3,4-d]pyrimidine Core
A. Substituent Variations on the Pyrimidine Ring
3,4-Dimethoxy-N′-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (): Key Differences: Replaces the 2,4-dimethylphenyl group with a 4-methylphenyl and introduces 3,4-dimethoxy on the benzohydrazide. The absence of the 2-methyl group may decrease steric hindrance, affecting target binding . Molecular Formula: C₂₁H₂₀N₆O₃ (MW: 404.43).
N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide ():
- Key Differences : Substitutes 2,4-dimethylphenyl with 3-chloro-4-methylphenyl and replaces 3-methyl with 4-methoxy on the benzohydrazide.
- Impact : The chloro group introduces electron-withdrawing effects, which may enhance electrophilic interactions in binding pockets. The 4-methoxy group could stabilize the molecule via resonance .
- Molecular Formula : C₁₉H₁₇ClN₆O₂ (MW: 420.83).
3-Nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide ():
- Key Differences : Uses a simple phenyl group at position 1 and a nitro group at position 3 of the benzohydrazide.
- Impact : The nitro group is strongly electron-withdrawing, which may reduce metabolic stability but increase reactivity in electrophilic substitution reactions .
- Molecular Formula : C₁₈H₁₃N₇O₃ (MW: 375.34).
Functional Group Variations on the Hydrazide Moiety
N-(1-(1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide ():
- Key Differences : Replaces the benzohydrazide with a fluorobenzamide group.
- Impact : The amide group may reduce hydrogen-bonding capacity compared to hydrazide, but the fluorine atom enhances lipophilicity and bioavailability .
- Molecular Formula : C₂₄H₂₀FN₇O (MW: 441.46).
1-(3-Chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ():
- Key Differences : Substitutes hydrazide with an amine and introduces 2,4-dimethoxyphenyl.
- Impact : The amine group may facilitate stronger base interactions, while the methoxy groups improve solubility .
- Molecular Formula : C₂₀H₁₈ClN₅O₂ (MW: 395.84).
Key Observations :
生物活性
N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological activity, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure
The chemical structure of N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
Antiviral Activity
A study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives found that while some exhibited antiviral properties against HIV, the specific compound of interest did not show marked biological activity against HIV replication in preliminary tests .
Antitumor Activity
In vitro studies have indicated that related compounds possess significant cytotoxic effects against various cancer cell lines. For instance, a compound structurally similar to N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide was tested against breast and lung cancer cell lines, showing IC50 values in the micromolar range .
Enzyme Inhibition
Research has also focused on the enzyme inhibition capabilities of pyrazolo[3,4-d]pyrimidine derivatives. For example, compounds with similar structures were evaluated for their inhibitory effects on acetylcholinesterase and other metabolic enzymes. These studies indicated promising inhibition levels in the nanomolar range .
Data Table: Summary of Biological Activities
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity for alkylation .
- Temperature : Reactions at 60–80°C improve substitution efficiency .
How can researchers resolve contradictions in optimal solvent systems reported for pyrazolo[3,4-d]pyrimidine synthesis?
Advanced Data Contradiction Analysis
Conflicting reports exist on solvent efficacy:
- prioritizes dry acetonitrile for alkylation .
- uses dichloromethane for nucleophilic substitutions .
Q. Resolution Strategy :
Solvent Screening : Perform parallel reactions in acetonitrile, DCM, and DMF to compare yields/purity.
Mechanistic Insight : Acetonitrile may stabilize intermediates in alkylation, while DCM suits acid-sensitive reactions .
Characterization : Use HPLC to assess purity and NMR to confirm structural integrity under varying conditions .
What spectroscopic and chromatographic methods are critical for characterizing this compound?
Q. Basic Characterization Protocol
- 1H/13C NMR : Confirm substitution patterns (e.g., aryl protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- IR Spectroscopy : Identify hydrazide N-H stretches (~3200 cm⁻¹) and carbonyl (C=O) peaks (~1680 cm⁻¹) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ m/z ~430) and detect impurities .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
How can the biological activity of this compound be systematically evaluated in kinase inhibition assays?
Q. Advanced Experimental Design
Target Selection : Prioritize kinases like FLT3 or VEGFR2, where pyrazolo[3,4-d]pyrimidines show affinity .
In Vitro Assays :
- Use fluorescence-based ADP-Glo™ assays to measure IC50 values.
- Test at concentrations ranging from 1 nM to 10 µM .
Cellular Validation : Evaluate anti-proliferative effects in leukemia (e.g., MV4-11) or solid tumor cell lines .
Data Interpretation : Compare potency with known inhibitors (e.g., midostaurin for FLT3) and assess selectivity via kinome profiling .
What structural modifications enhance the compound’s kinase inhibitory potency?
Advanced SAR Insights
Key modifications from analogous compounds ():
| Substituent | Effect on FLT3 IC50 | Source |
|---|---|---|
| 4-Chloro-3-(CF3)phenyl | IC50 = 2.1 nM | |
| 3-Methoxy phenyl | IC50 = 18 nM | |
| Unsubstituted phenyl | IC50 = 120 nM |
Q. Guidelines :
- Introduce electron-withdrawing groups (e.g., -CF3) to improve binding affinity.
- Optimize steric bulk to reduce off-target effects .
How should researchers address low solubility in aqueous buffers during formulation?
Q. Methodological Optimization
- Co-Solvents : Use DMSO (≤5%) or cyclodextrin-based carriers .
- Salt Formation : Synthesize hydrochloride salts via reaction with HCl in ethanol .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
What in vivo models are suitable for evaluating antitumor efficacy?
Q. Advanced Preclinical Design
- Xenograft Models : Implant FLT3-driven MV4-11 cells in NOD/SCID mice. Administer 10 mg/kg/day orally for 18 days .
- Endpoints : Monitor tumor volume (caliper measurements) and validate target engagement via Western blot (phospho-FLT3 reduction) .
Ethical Considerations : Adhere to ARRIVE guidelines for humane endpoints .
How can stability under physiological conditions be assessed?
Q. Methodological Protocol
pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24 hrs. Analyze degradation via HPLC .
Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month. Track purity changes .
Light Sensitivity : Expose to UV light (254 nm) and monitor photodegradation products .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
